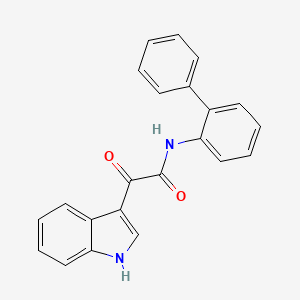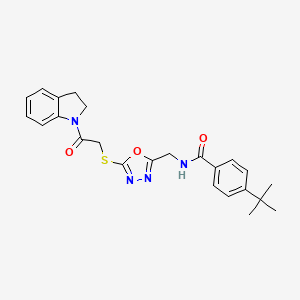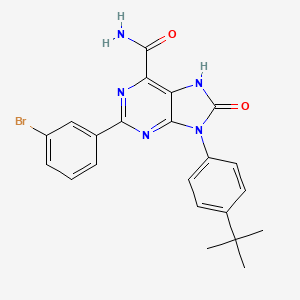
3-Ethoxy-5-(hydroxymethyl)phenol
Descripción general
Descripción
3-Ethoxy-5-(hydroxymethyl)phenol, also known as Eugenol, is a natural phenolic compound found in various plants such as clove, cinnamon, and basil. It has been widely used in traditional medicine for its analgesic, antiseptic, and anti-inflammatory properties. In recent years, Eugenol has gained significant attention in scientific research for its potential applications in various fields, including medicine, agriculture, and food industry.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-5-(hydroxymethyl)phenol is not fully understood. However, it is believed to exert its effects through various pathways. This compound has been found to modulate various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. This compound has also been found to inhibit the activity of various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress. This compound has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has been found to have analgesic properties by reducing pain perception. It has also been found to exhibit antimicrobial properties by inhibiting the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Ethoxy-5-(hydroxymethyl)phenol has several advantages for lab experiments. It is readily available, and its synthesis is relatively simple. This compound is also stable under various conditions, making it suitable for various experiments. However, this compound also has some limitations. It has a relatively low solubility in water, which can limit its use in aqueous solutions. This compound can also exhibit cytotoxicity at high concentrations, which can limit its use in cell culture experiments.
Direcciones Futuras
There are several future directions for research on 3-Ethoxy-5-(hydroxymethyl)phenol. In medicine, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. In agriculture, further studies are needed to optimize the use of this compound as a natural pesticide and insecticide. In the food industry, further studies are needed to explore the potential of this compound as a natural preservative. Overall, this compound has significant potential for various applications, and further research is needed to fully understand its properties and potential.
Aplicaciones Científicas De Investigación
3-Ethoxy-5-(hydroxymethyl)phenol has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. This compound has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It also has anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels. This compound has also been found to have cardioprotective effects by reducing oxidative stress and inflammation.
In agriculture, this compound has been used as a natural pesticide and insecticide. It has been found to be effective against various pests, including aphids, mites, and thrips. This compound has also been used as a natural preservative in the food industry. It has been found to inhibit the growth of various bacteria and fungi, thereby extending the shelf life of food products.
Propiedades
IUPAC Name |
3-ethoxy-5-(hydroxymethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-12-9-4-7(6-10)3-8(11)5-9/h3-5,10-11H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPFUOPQTLMIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730885 | |
| Record name | 3-Ethoxy-5-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
906079-93-4 | |
| Record name | 3-Ethoxy-5-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3300990.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide](/img/structure/B3300997.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B3300999.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B3301016.png)



![1H-Indole-1-carboxylic acid, 2-borono-5-[3-(1,3-dioxolan-2-yl)propyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301056.png)
![2-Bromo-1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone](/img/structure/B3301064.png)


![4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3301078.png)

